1-(4-Acetamidophenyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetamidophenyl)-3-(2-methoxyphenyl)urea is an organic compound that features a urea linkage between a 4-acetamidophenyl group and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetamidophenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 4-acetamidophenyl isocyanate with 2-methoxyaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetamidophenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea linkage can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(4-Acetamidophenyl)-3-(2-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Acetamidophenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Acetamidophenyl)-3-(2-chlorophenyl)urea
- 1-(4-Acetamidophenyl)-3-(2-hydroxyphenyl)urea
- 1-(4-Acetamidophenyl)-3-(2-nitrophenyl)urea
Uniqueness
1-(4-Acetamidophenyl)-3-(2-methoxyphenyl)urea is unique due to the presence of both acetamido and methoxy functional groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Properties
CAS No. |
76393-34-5 |
---|---|
Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]acetamide |
InChI |
InChI=1S/C16H17N3O3/c1-11(20)17-12-7-9-13(10-8-12)18-16(21)19-14-5-3-4-6-15(14)22-2/h3-10H,1-2H3,(H,17,20)(H2,18,19,21) |
InChI Key |
NQALBQSEABVSKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.